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Compound of Interest

Compound Name:
6-Chloro-2-methoxy-4-

phenylnicotinonitrile

CAS No.: 82420-66-4

Cat. No.: B3286320 Get Quote

Executive Summary & Target Profile
6-Chloro-2-methoxy-4-phenylnicotinonitrile (CAS: 82420-66-4) is a highly functionalized

pyridine derivative serving as a critical scaffold in medicinal chemistry, particularly in the

development of adenosine receptor antagonists and kinase inhibitors. Its structure features a

nicotinonitrile core (pyridine-3-carbonitrile) decorated with a phenyl group at the C4 position, a

methoxy group at C2, and a reactive chlorine atom at C6.

This guide details a robust, scalable synthetic pathway rooted in nucleophilic aromatic

substitution (

). Unlike common "chalcone-based" routes that yield 4,6-diaryl systems, this protocol utilizes a
2,6-dichloronicotinonitrile precursor to ensure precise installation of the 6-chloro functionality.
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Property Specification

IUPAC Name
6-Chloro-2-methoxy-4-phenylpyridine-3-

carbonitrile

Molecular Formula

Molecular Weight 244.68 g/mol

Key Functionality

Electrophilic C6-Cl (for further coupling), C3-CN

(hydrogen bond acceptor), C2-OMe

(donor/acceptor)

Retrosynthetic Analysis & Strategy
The synthesis is designed around the regioselective desymmetrization of a 2,6-dichloropyridine

core. The C2 and C6 positions in 2,6-dichloro-4-phenylnicotinonitrile are both activated for

nucleophilic attack, but they are electronically distinct due to the ortho-cyano group at C3.

Strategic Pathway
Core Construction: De novo synthesis of the pyridine ring using a Guareschi-Thorpe-type

condensation to form the 2,6-dihydroxy intermediate.

Activation: Conversion of the dihydroxy tautomers to the highly electrophilic 2,6-dichloro

derivative using phosphorus oxychloride (

).

Regioselective Substitution: Controlled

reaction with sodium methoxide (

). Critical Decision Point: The C2 position is electronically activated by the adjacent nitrile (

effect), while the C6 position is sterically less hindered. Reaction conditions must be tuned to
favor the desired C2-methoxy isomer.
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Figure 1: Retrosynthetic logic flow from precursors to the target molecule.

Detailed Experimental Protocol
Step 1: Synthesis of 2,6-Dihydroxy-4-
phenylnicotinonitrile
This step constructs the pyridine ring via the condensation of a

-keto ester with an active methylene compound.

Reagents: Ethyl benzoylacetate (1.0 eq), 2-Cyanoacetamide (1.0 eq), KOH (2.2 eq), Ethanol

(solvent).

Mechanism: Base-catalyzed Michael addition followed by cyclization and dehydration.
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Protocol:

Dissolve 2-cyanoacetamide (1.0 eq) and ethyl benzoylacetate (1.0 eq) in absolute ethanol.

Add KOH (dissolved in minimal ethanol) dropwise at 0°C.

Heat the mixture to reflux for 12–24 hours. The solution will likely turn dark orange/red.

Cool to room temperature. The potassium salt of the product may precipitate.

Acidify the mixture with 6N HCl to pH ~2–3. The product, 2,6-dihydroxy-4-

phenylnicotinonitrile, will precipitate as a solid.

Filter, wash with water and cold ethanol, and dry under vacuum.

Note: The product exists in equilibrium with its pyridone tautomers (e.g., 6-hydroxy-2-oxo-

4-phenyl-1,2-dihydropyridine-3-carbonitrile).

Step 2: Chlorination to 2,6-Dichloro-4-
phenylnicotinonitrile
This is a high-energy transformation requiring robust thermal conditions to displace both

oxygen functionalities.

Reagents: 2,6-Dihydroxy-4-phenylnicotinonitrile (1.0 eq), Phosphorus Oxychloride (

, 10 eq),

(optional, 0.5 eq to accelerate).

Conditions: Sealed tube or Autoclave at 140–180°C.

Protocol:

Place the dried Step 1 intermediate into a pressure vessel (autoclave or heavy-walled sealed

tube).

Add neat

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3286320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(10 equivalents). Caution: POCl3 is corrosive and reacts violently with water.

Seal the vessel and heat to 160–180°C for 16 hours.

Expert Insight: Standard reflux (105°C) is often insufficient for the phenyl-substituted

derivative due to steric hindrance and solubility issues. High temperature/pressure

ensures complete conversion.

Cool the mixture to 0°C.

Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This is

highly exothermic; maintain temperature <20°C.

Extract the aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate.

Wash organic layers with saturated

and brine. Dry over

.[1]

Concentrate to yield 2,6-dichloro-4-phenylnicotinonitrile.[2] Purification via silica gel

chromatography (Hexane/EtOAc) may be required if impurities persist.

Step 3: Regioselective Methoxylation
This is the critical differentiation step. The goal is to displace the C2-Cl preferentially over the

C6-Cl.

Reagents: 2,6-Dichloro-4-phenylnicotinonitrile (1.0 eq), Sodium Methoxide (

, 1.05 eq), Methanol or THF.

Regioselectivity Logic: The C2 position is ortho to the electron-withdrawing nitrile group,

making it electronically more electrophilic than C6 (which is meta to CN, though para to the

ring nitrogen). However, C2 is also more sterically crowded.

Literature Precedent: In similar systems, mixtures are common (e.g., 40:60 ratios).
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Optimization: Using a non-polar solvent (e.g., Toluene or THF) with a stoichiometric

amount of NaOMe can enhance C2 selectivity by coordinating the sodium ion to the nitrile

nitrogen, guiding the methoxide to the ortho (C2) position (the "Coordination Effect").

Protocol (Optimized for Selectivity):

Dissolve 2,6-dichloro-4-phenylnicotinonitrile (1.0 eq) in dry THF (0.1 M concentration).

Cool the solution to 0°C.

Add a solution of

(1.05 eq) in Methanol dropwise over 30 minutes.

Alternative: Add solid NaOMe if using pure THF to maximize the coordination effect.

Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor via TLC/HPLC.

Stop Condition: Quench immediately upon consumption of starting material to prevent

over-reaction to the dimethoxy byproduct.

Workup: Dilute with water, extract with EtOAc.

Purification (Crucial): The crude will likely contain a mixture of the target (6-Cl-2-OMe) and

the isomer (2-Cl-6-OMe).

Separate via Flash Column Chromatography using a gradient of Hexane:DCM (starts

100:0

50:50). The isomers typically have distinct

values due to the difference in dipole moments caused by the position of the polar
methoxy group relative to the nitrile.

Analytical Data & Validation
To ensure the correct isomer is isolated, compare the NMR shifts. The C5 proton is the

diagnostic handle.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3286320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound 1H NMR (C5-H) Logic

Target (6-Cl-2-OMe) ~7.2–7.3 ppm

Proton is adjacent to the

electron-withdrawing Cl (C6)

and the phenyl ring (C4).

Isomer (2-Cl-6-OMe) ~6.9–7.0 ppm

Proton is adjacent to the

electron-donating OMe (C6),

causing an upfield shift.

Expected Data for Target:

1H NMR (DMSO-d6):

7.50–7.60 (m, 5H, Ph), 7.30 (s, 1H, C5-H), 4.05 (s, 3H, OMe).

MS (ESI): m/z 245/247 [M+H]+ (Characteristic Chlorine isotope pattern 3:1).

Process Visualization
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Figure 2: Step-by-step synthetic workflow including reagents and intermediate states.

Safety & Handling (E-E-A-T)
Phosphorus Oxychloride (

): Extremely toxic and corrosive. Reacts explosively with water. All quenching must be done
at 0°C with proper venting of HCl gas.
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Cyanides/Nitriles: While the nicotinonitrile core is stable, precursors like cyanoacetamide

should be handled with care. Avoid strong acids that could liberate HCN.

Pressure Reactions: Step 2 involves heating volatile corrosive liquids above their boiling

points. Use rated blast shields and certified autoclaves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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